molecular formula C5H10O4S B1582502 Ethyl methanesulfonylacetate CAS No. 4455-15-6

Ethyl methanesulfonylacetate

Cat. No. B1582502
CAS RN: 4455-15-6
M. Wt: 166.2 g/mol
InChI Key: OCCWQCYBCZADCE-UHFFFAOYSA-N
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Description

Ethyl methanesulfonylacetate, also known as ethyl 2-methylsulfonyl acetate, is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.2 g/mol . The compound is colorless to yellow in color and has a density of 1.2590 g/mL . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl methanesulfonylacetate consists of a five-carbon chain with an ester group (COOC) and a methanesulfonyl group (SO2CH3) . The InChI Key for this compound is OCCWQCYBCZADCE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl methanesulfonylacetate is a liquid with a specific gravity of 1.26 . It has a boiling point of 111-113°C at 0.2 mm Hg . The compound is colorless to yellow and has a density of 1.234 g/mL at 25°C .

Scientific Research Applications

EMS Mutagenesis in Plant Research

Ethyl methanesulfonate (EMS) is extensively utilized in plant research, particularly for inducing mutagenesis to generate genetic resources. This method is instrumental in identifying and characterizing genes responsible for vital agronomic traits such as abiotic stress tolerance and plant development. The insights from EMS mutagenesis, coupled with next-generation sequencing for mutation identification, significantly contribute to crop improvement and fundamental plant research (Liuzhu Chen et al., 2023).

EMS in Chemical Analysis

EMS is detected as a genotoxic impurity in pharmaceuticals, particularly in methanesulfonic acid. A high-performance liquid chromatography with ultraviolet detection method has been developed to determine the presence of EMS in such contexts. This method is critical for ensuring the safety and purity of pharmaceutical products (Jie Zhou et al., 2017).

Genetic and Mutagenic Studies

EMS's role as an alkylating agent makes it a valuable tool in genetic and mutagenic studies. It has been used in experiments with Drosophila melanogaster to understand the extent of mutations caused by EMS vapors (E. R. Muñoz, 1987). Additionally, EMS's structure and vibrational analysis provide insights into its role in mutagenic and carcinogenic processes, contributing to the understanding of its molecular behavior (M. E. Tuttolomondo et al., 2005).

EMS in Crop Improvement and Molecular Biology

EMS mutagenesis is significant in creating useful genetic resources for crop improvement. Its application in modern molecular biology underscores its importance in agricultural production (L. Xian, 2014).

Inducible Protective Processes in Animal Systems

Research using EMS has explored inducible protective processes in animal systems. For instance, studies on mouse bone marrow cells showed that low doses of EMS could induce resistance against further clastogenic effects, contributing to our understanding of adaptive responses in mammalian in vivo systems (R. Mahmood & V. Vasudev, 1993).

Safety And Hazards

Ethyl methanesulfonylacetate can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-3-9-5(6)4-10(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCWQCYBCZADCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196220
Record name Ethyl (methylsulphonyl)acetate
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methanesulfonylacetate

CAS RN

4455-15-6
Record name Acetic acid, 2-(methylsulfonyl)-, ethyl ester
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Record name Ethyl methanesulfonylacetate
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Record name 4455-15-6
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Record name Ethyl (methylsulphonyl)acetate
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Record name Ethyl (methylsulphonyl)acetate
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Record name ETHYL METHANESULFONYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BB Thompson, PG Kulkarni - Journal of Pharmaceutical …, 1969 - Wiley Online Library
… These observations were further supported by the work of Hiinig and Boes (5) who found that coupling of diazonium salts with ethyl methanesulfonylacetate occurs only above pH 8.0. …
Number of citations: 4 onlinelibrary.wiley.com
A Gheorghe, B Quiclet-Sire, X Vila, SZ Zard - Tetrahedron, 2007 - Elsevier
… addition of vinylmagnesium cuprate onto α,β-unsaturated esters 13 (Scheme 13), themselves readily accessible by a Knoevenagel condensation between ethyl methanesulfonylacetate …
Number of citations: 42 www.sciencedirect.com
B Quiclet-Sire, G Revol, SZ Zard - Organic Letters, 2009 - ACS Publications
… Olefin 1a was easily prepared in two steps by the Knoevenagel condensation of ethyl methanesulfonylacetate on p-chlorobenzaldehyde, followed by conjugate addition of …
Number of citations: 10 pubs.acs.org
KS Chen, PJ Krusic, P Meakin… - The Journal of Physical …, 1974 - ACS Publications
Methods are described for the production and esr study in solution of a variety of alkyl radicals which are substituted with one or more fluorines in the «, ß, y, and S positions. Analysis of …
Number of citations: 104 pubs.acs.org

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